molecular formula C4H4N4O B1656067 5-(Azidomethyl)-1,2-oxazole CAS No. 497947-78-1

5-(Azidomethyl)-1,2-oxazole

Cat. No.: B1656067
CAS No.: 497947-78-1
M. Wt: 124.10
InChI Key: MDLUEJPHKVRVGJ-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-1,2-oxazole is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to an oxazole ring

Safety and Hazards

The safety and hazards associated with “5-(Azidomethyl)-1,2-oxazole” are not documented in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-1,2-oxazole typically involves the introduction of an azido group into a pre-formed oxazole ring. One common method is the reaction of an oxazole derivative with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-1,2-oxazole undergoes several types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution Reactions: The azido group can be substituted by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols can be used.

Major Products Formed

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(Azidomethyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Utilized in bioorthogonal labeling techniques to study biological processes without interfering with native biochemical pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azidomethyl)-1,2,4-oxadiazole
  • 5-(Azidomethyl)-1,2,3-triazole
  • 5-(Azidomethyl)-1,3,4-oxadiazole

Uniqueness

5-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the position of the azido group. This structural arrangement imparts distinct reactivity patterns compared to other azido-containing heterocycles, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

5-(azidomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-7-9-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLUEJPHKVRVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677586
Record name 5-(Azidomethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497947-78-1
Record name 5-(Azidomethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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